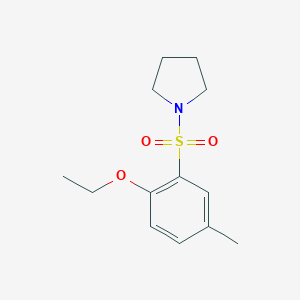
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide is a chemical compound with a complex structure that includes a chloro-substituted benzene ring, an oxolan-2-ylmethyl group, and a propoxy group attached to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxolan-2-ylmethyl group: This can be achieved by reacting oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl intermediate.
Introduction of the chloro group: Chlorination of a suitable benzene derivative can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the chloro-substituted benzene derivative with a sulfonamide reagent under appropriate conditions.
Attachment of the propoxy group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting signal transduction pathways: Influencing cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide can be compared with other similar compounds, such as:
4-chloro-N-(oxolan-2-ylmethyl)aniline: Similar structure but lacks the propoxy group.
4-chloro-N-(oxolan-2-ylmethyl)-3-piperidin-1-ylsulfonylbenzamide: Contains a piperidin-1-ylsulfonyl group instead of the propoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(oxolan-2-ylmethyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO4S/c1-2-7-20-14-9-12(5-6-13(14)15)21(17,18)16-10-11-4-3-8-19-11/h5-6,9,11,16H,2-4,7-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKUFMFSFVFBJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2CCCO2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B345856.png)
![Ethyl 4-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345859.png)
![4-Chloro-1-ethoxy-2-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B345860.png)
![{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(4-pyridylmethyl)amine](/img/structure/B345863.png)
amine](/img/structure/B345868.png)
![4-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B345870.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B345871.png)
amine](/img/structure/B345872.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B345875.png)



